molecular formula C20H20FN3O5S B11443787 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B11443787
M. Wt: 433.5 g/mol
InChI Key: FHZSXBTVIHGXTJ-UHFFFAOYSA-N
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Description

4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the pyrazole ring, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound’s fluorinated pyrazole ring is known to bind with high affinity to certain receptors, such as the human estrogen alpha receptor (ERα) . This binding can modulate the receptor’s activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methanesulfonamide groups enhances its potential as a therapeutic agent by improving its binding affinity and stability.

Properties

Molecular Formula

C20H20FN3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-7-3-4-13(11-16)17-12-18(14-5-2-6-15(21)10-14)24(22-17)19(25)8-9-20(26)27/h2-7,10-11,18,23H,8-9,12H2,1H3,(H,26,27)

InChI Key

FHZSXBTVIHGXTJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCC(=O)O

Origin of Product

United States

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